N'-amino-3-hydroxybenzenecarboximidamide
Description
N'-Amino-3-hydroxybenzenecarboximidamide is a benzene derivative featuring a hydroxyl (-OH) group at the 3-position of the aromatic ring and a carboximidamide moiety (-C(=NH)-NH₂) substituted at the 1-position. The carboximidamide group consists of an imine (=NH) and an amino (-NH₂) substituent, which may participate in hydrogen bonding or coordination chemistry, making it relevant in pharmaceutical and materials science research.
Properties
CAS No. |
111336-60-8 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-amino-3-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-9)5-2-1-3-6(11)4-5/h1-4,11H,9H2,(H2,8,10) |
InChI Key |
OOHOUJJMLNCMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=NN)N |
Synonyms |
Benzenecarboximidic acid, 3-hydroxy-, hydrazide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-3-hydroxybenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of 3-amino-4-hydroxybenzoic acid with cyanamide under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 3-amino-4-hydroxybenzoic acid in a suitable solvent, such as ethanol.
- Add cyanamide to the solution and adjust the pH to acidic conditions using hydrochloric acid.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and isolate the product by filtration or crystallization .
Industrial Production Methods
Industrial production of N’-amino-3-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
N’-amino-3-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-4-oxobenzenecarboximidamide.
Reduction: Formation of 3,4-diaminobenzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-amino-3-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-amino-3-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N'-amino-3-hydroxybenzenecarboximidamide and its analogs:
Detailed Structural and Functional Analysis
Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in 4OB () enhances metabolic stability and lipophilicity compared to the hydroxyl group in the parent compound.
Solubility and Pharmacokinetics :
- The piperidin-1-ylmethyl substituent () introduces a basic nitrogen, likely improving water solubility and bioavailability.
- Pyridine-based analogs () show moderate solubility in polar aprotic solvents (e.g., DMSO), suggesting utility in in vitro assays.
Synthetic Utility :
- N-Hydroxy-3-methylbenzimidamide () is produced at 98% purity, indicating its reliability as a synthetic intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
